Ethyl (ethylamino)(oxo)acetate

描述

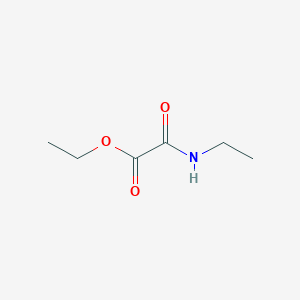

Ethyl (ethylamino)(oxo)acetate is an organic compound with the molecular formula C6H11NO3. It is a derivative of oxoacetic acid, where an ethylamino group is attached to the carbonyl carbon. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl (ethylamino)(oxo)acetate can be synthesized through the reaction of ethylamine with diethyl oxalate. The reaction typically involves stirring the reactants in dichloromethane at room temperature for an extended period, often up to 72 hours . The reaction conditions are mild, and the product is usually obtained in good yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: Ethyl (ethylamino)(oxo)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Condensation Reactions: Catalysts like acids or bases are often employed to drive the condensation reactions.

Major Products:

Nucleophilic Substitution: Substituted ethylamino derivatives.

Hydrolysis: Ethylamine and oxoacetic acid.

Condensation Reactions: Various heterocyclic compounds depending on the reactants used.

科学研究应用

Ethyl (ethylamino)(oxo)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of ethyl (ethylamino)(oxo)acetate involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, it acts by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to therapeutic effects, such as the reduction of heart failure symptoms .

相似化合物的比较

- Ethyl N-ethyloxamate

- Ethyl 2-(ethylamino)-2-oxoacetate

Comparison: Ethyl (ethylamino)(oxo)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.

生物活性

Ethyl (ethylamino)(oxo)acetate, with the molecular formula C₆H₁₁NO₃, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of oxoacetic acid and features an ethylamino group attached to the carbonyl carbon. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

This compound can be synthesized through the reaction of ethylamine with diethyl oxalate, typically using dichloromethane as a solvent under controlled conditions. The reaction may take up to 72 hours, depending on the desired yield and purity. In industrial settings, continuous flow reactors can enhance production efficiency by optimizing reaction parameters.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. Research indicates that it may act as an inhibitor for certain enzymes, including kinases, which play crucial roles in cellular signaling pathways. By binding to the active sites of these enzymes, this compound can modulate their activity, potentially leading to therapeutic effects such as anti-inflammatory and anticancer properties .

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For instance, it has been reported to inhibit peptidyl-prolyl cis-trans isomerase, an enzyme involved in protein folding and function. This inhibition could have implications for therapeutic applications in treating diseases associated with protein misfolding.

Anticancer Potential

Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that compounds related to this structure can reduce tumor cell viability by inducing apoptosis in cancer cell lines. For example, compounds similar to this compound were tested in ovarian cancer cells, showing a dose-dependent reduction in tumor growth .

Case Studies

- Inhibition Studies : A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell proliferation rates at concentrations ranging from 1 to 10 µM over 24 hours .

- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of derivatives related to this compound. The findings suggested that these compounds exhibited notable activity against several bacterial strains, highlighting their potential use as antimicrobial agents .

Comparison with Similar Compounds

This compound can be compared with other compounds exhibiting similar structures but differing biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl (2-sec-butyl-6-ethylanilino)(oxo)acetate | C₁₁H₁₅N₃O₃ | Anticancer |

| Ethyl N-ethyloxamate | C₆H₁₁N₃O₂ | Anti-inflammatory |

| Ethyl 2-(ethylamino)-2-oxoacetate | C₇H₁₃N₃O₂ | Antimicrobial |

属性

IUPAC Name |

ethyl 2-(ethylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVOAECROPQPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。